Cas no 849488-17-1 (3-amino-4,5-dimethylhexanoic acid)

3-Amino-4,5-dimethylhexanoic acid is a branched-chain amino acid derivative characterized by its unique structural features, including a chiral center and dimethyl substitution at the 4- and 5-positions. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of peptidomimetics and bioactive molecules. Its stereochemistry and functional groups make it suitable for applications in asymmetric synthesis and medicinal chemistry research. The presence of both amino and carboxyl groups allows for further derivatization, enabling the development of tailored compounds for pharmaceutical or biochemical studies. Its stability under standard conditions facilitates handling and storage in laboratory settings.
3-amino-4,5-dimethylhexanoic acid structure
849488-17-1 structure
Product Name:3-amino-4,5-dimethylhexanoic acid
CAS No:849488-17-1
MF:C8H17NO2
MW:159.2260825634
CID:716733
PubChem ID:11147866
Update Time:2026-04-29

3-amino-4,5-dimethylhexanoic acid Chemical and Physical Properties

Names and Identifiers

    • Hexanoic acid,3-amino-4,5-dimethyl-
    • 3-amino-4,5-dimethylhexanoic acid

3-amino-4,5-dimethylhexanoic acid Pricemore >>

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Additional information on 3-amino-4,5-dimethylhexanoic acid

Recent Advances in the Study of 3-amino-4,5-dimethylhexanoic acid (CAS: 849488-17-1)

3-amino-4,5-dimethylhexanoic acid (CAS: 849488-17-1) is a specialized amino acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a building block for novel therapeutics targeting neurological disorders and metabolic diseases. This research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and therapeutic prospects.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 3-amino-4,5-dimethylhexanoic acid in modulating gamma-aminobutyric acid (GABA) receptors. The research demonstrated that this compound exhibits selective binding affinity to GABAA receptor subtypes, suggesting its potential as a lead compound for developing new anxiolytic and anticonvulsant drugs. The study utilized molecular docking simulations and in vitro electrophysiological assays to validate these findings, providing a robust foundation for further preclinical development.

In the realm of metabolic disorders, a recent patent application (WO2023056789) disclosed the use of 3-amino-4,5-dimethylhexanoic acid as a key intermediate in the synthesis of novel glucokinase activators. These activators show promise for treating type 2 diabetes by enhancing glucose metabolism in hepatocytes. The patent highlights the compound's unique stereochemical configuration, which contributes to improved metabolic stability and bioavailability compared to earlier-generation derivatives.

Advanced analytical techniques have been employed to characterize 3-amino-4,5-dimethylhexanoic acid more comprehensively. A 2024 study in Analytical and Bioanalytical Chemistry reported the development of a highly sensitive LC-MS/MS method for quantifying this compound in biological matrices. This methodological advancement is particularly valuable for pharmacokinetic studies and could accelerate the translation of research findings into clinical applications.

The synthetic pathways for 3-amino-4,5-dimethylhexanoic acid have also seen recent optimization. Researchers at several pharmaceutical companies have developed more efficient asymmetric synthesis routes that improve yield and enantiomeric purity. These process chemistry improvements are critical for scaling up production while maintaining the stringent quality standards required for pharmaceutical applications.

Looking forward, the unique structural features of 3-amino-4,5-dimethylhexanoic acid continue to inspire novel research directions. Its potential as a scaffold for targeted protein degraders (PROTACs) is currently under investigation, with preliminary results suggesting it could serve as an effective linker moiety due to its optimal length and functional group compatibility. This application could significantly expand the compound's utility in modern drug discovery paradigms.

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